molecular formula C20H14ClN3O5S2 B2474981 N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105247-03-7

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2474981
CAS No.: 1105247-03-7
M. Wt: 475.92
InChI Key: PHHWGDBKCKHMNR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H14ClN3O5S2 and its molecular weight is 475.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5S2/c1-24(14-6-7-15-16(10-14)28-11-27-15)31(25,26)17-8-9-30-18(17)20-22-19(23-29-20)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHWGDBKCKHMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the established synthetic protocols for N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?

The compound is synthesized via multi-step reactions involving:

  • Sulfonamide coupling : Reacting a thiophene sulfonyl chloride intermediate with a benzodioxol-5-amine derivative in the presence of triethylamine (TEA) as a base, typically in dioxane or dichloromethane at 20–25°C .
  • Oxadiazole ring formation : Cyclization of a thioamide precursor with hydroxylamine under reflux conditions in ethanol .
  • Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Key Data :

StepReagents/ConditionsYield (%)
Sulfonamide couplingTEA, dioxane, 25°C70–85
Oxadiazole cyclizationNH₂OH·HCl, reflux60–75

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify the benzodioxole, oxadiazole, and sulfonamide moieties. For example, the methyl group on the sulfonamide appears as a singlet near δ 3.2 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 502.0521 for C₂₁H₁₄ClN₃O₅S₂) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using a C18 column and acetonitrile-water gradient .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side-product formation?

Methodological Strategies :

  • Solvent selection : Replace dioxane with toluene to improve reaction homogeneity and reduce byproducts (e.g., hydrolysis of sulfonyl chloride) .
  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency in oxadiazole formation, increasing yields to 85–90% .
  • Temperature control : Lowering cyclization temperatures to 60°C reduces decomposition of heat-sensitive intermediates .

Comparative Data :

ConditionYield (%)Purity (%)
Dioxane (25°C)7095
Toluene (Pd catalyst, 60°C)8898

Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be analyzed?

  • Assay validation : Replicate experiments using standardized protocols (e.g., ATP concentration fixed at 10 μM) to control for variability .
  • Structural analogs : Compare activity trends with derivatives lacking the 4-chlorophenyl group to identify critical pharmacophores .
  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase active sites, focusing on hydrogen bonding with the sulfonamide group and π-π stacking of the benzodioxole ring .

Q. What strategies are recommended for designing analogs to improve metabolic stability?

  • Bioisosteric replacement : Substitute the methyl group on the thiophene ring with a trifluoromethyl group to enhance resistance to oxidative metabolism .
  • Prodrug approaches : Introduce ester-linked solubilizing groups (e.g., acetyloxymethyl) on the sulfonamide nitrogen to improve bioavailability .
  • Metabolic profiling : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., oxidation of the benzodioxole methylene) and guide structural modifications .

Methodological Notes

  • Contradictory evidence : While emphasizes dioxane as a solvent, suggests toluene with palladium catalysts improves yields. Researchers should test both conditions empirically.

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